Amoxicillin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as community-acquired pneumonia; infections of the ear, nose and throat; infections of the genitourinary tract and infections of the skin and respiratory tract.
Community-acquired pneumonia, a bacterial respiratory disease, can be an opportunistic infection (OI) of HIV.
Amoxicillin, or BRL-2333, is a penicillin G derivative first described in the literature in 1972. Amoxicillin has similar activity to [penicillin] and [ampicillin], but leads to higher serum concentrations than ampicillin. Amoxicillin was granted FDA approval on 18 January 1974.
Amoxicillin anhydrous is a Penicillin-class Antibacterial.
Amoxicillin is a natural product found in Arundo donax and Apis cerana with data available.
Amoxicillin is a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding protein (PBP) 1A located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
Amoxicillin Anhydrous is the anhydrous form of a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
A broad-spectrum semisynthetic antibiotic similar to AMPICILLIN except that its resistance to gastric acid permits higher serum levels with oral administration.
Amoxicillin
CAS No.: 26787-78-0
Cat. No.: VC20753148
Molecular Formula: C16H19N3O5S
Molecular Weight: 365.4 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 26787-78-0 |
---|---|
Molecular Formula | C16H19N3O5S |
Molecular Weight | 365.4 g/mol |
IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1 |
Standard InChI Key | LSQZJLSUYDQPKJ-NJBDSQKTSA-N |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)[NH3+])C(=O)[O-])C |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |
Appearance | White to off-white solid powder. |
Boiling Point | 743.2 |
Colorform | Crystals from water |
Melting Point | 194 °C |
Mechanism of Action
Antimicrobial Activity
Amoxicillin exerts its bactericidal effect through interference with bacterial cell wall synthesis, a mechanism common to all β-lactam antibiotics. Specifically, it competitively inhibits penicillin-binding protein 1 and other high molecular weight penicillin-binding proteins that are essential for bacterial survival . These proteins catalyze crucial glycosyltransferase and transpeptidase reactions required for cross-linking of D-alanine and D-aspartic acid components in bacterial cell walls .
By binding to these proteins, amoxicillin prevents the formation of essential cross-links in the peptidoglycan layer of bacterial cell walls . This disruption compromises structural integrity, ultimately leading to cell lysis. Additionally, without functional penicillin-binding proteins, bacteria upregulate autolytic enzymes and lose the ability to build and repair their cell walls, further contributing to the bactericidal action of amoxicillin .
Antimicrobial Spectrum
Amoxicillin demonstrates effectiveness against a broad spectrum of gram-positive and gram-negative bacteria. It displays activity against streptococci (including α- and β-hemolytic isolates), pneumococci, enterococci, Haemophilus influenzae, Escherichia coli, Proteus mirabilis, Neisseria meningitidis, Neisseria gonorrhoeae, Shigella, Chlamydia trachomatis, Salmonella, Borrelia burgdorferi, and Helicobacter pylori .
Its clinical utility is limited by β-lactamase-producing organisms, as these enzymes can hydrolyze the β-lactam ring, rendering amoxicillin ineffective . For this reason, product labeling specifies that amoxicillin is indicated only for infections caused by β-lactamase–negative isolates of susceptible organisms . To overcome this limitation, amoxicillin is sometimes combined with β-lactamase inhibitors such as clavulanic acid, extending its spectrum to include β-lactamase-producing bacteria .
Pharmacokinetics
Absorption and Distribution
Amoxicillin demonstrates excellent oral bioavailability, with approximately 60% of an administered dose being absorbed . Following oral administration, absorption occurs rapidly, with peak serum concentrations achieved within 1-2 hours . The absorption profile notably surpasses that of ampicillin, allowing for higher systemic concentrations at lower doses .
After reaching the bloodstream, amoxicillin diffuses readily into various tissues and body fluids . It crosses the placental barrier and is excreted in breast milk in small quantities, considerations that are important for therapeutic use during pregnancy and lactation . This efficient distribution contributes to amoxicillin's effectiveness in treating diverse infections throughout the body.
Metabolism and Elimination
Amoxicillin undergoes metabolism in the liver, though a significant portion is eliminated unchanged . The primary route of excretion is renal, with the compound being cleared through the urine . The elimination half-life is approximately 1.4 hours in adults and 3.7 hours in newborns, reflecting the reduced renal function in neonates . This relatively short half-life necessitates multiple daily doses to maintain therapeutic concentrations.
Due to its predominant renal clearance, dose adjustments are required for patients with impaired kidney function. In patients with a glomerular filtration rate (GFR) between 10-30 mL/min, dosage reduction is recommended, while those with a GFR below 10 mL/min require further reduction in both dose and frequency . Special considerations also apply to patients undergoing hemodialysis, who should receive an additional dose both during and at the end of dialysis .
Pharmacokinetic Parameters
Specific pharmacokinetic parameters have been established for various amoxicillin dosages. The following table summarizes key parameters for two common dosage forms:
Dose | Cmax (mg/L) | Tmax (h) | AUC (mg*h/L) |
---|---|---|---|
250 mg oral | 3.93 ± 1.13 | 1.31 ± 0.33 | 27.29 ± 4.72 |
875 mg oral | 11.21 ± 3.42 | 1.52 ± 0.40 | 55.04 ± 12.68 |
These parameters demonstrate dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC), with minimal changes in time to maximum concentration (Tmax) . This predictable dose-response relationship facilitates accurate dosing across various clinical scenarios.
Clinical Applications
Respiratory Tract Infections
Amoxicillin is widely prescribed for both upper and lower respiratory tract infections. For upper respiratory tract infections, it is specifically indicated for conditions caused by susceptible strains of Streptococcus species (α- and β-hemolytic isolates only), Streptococcus pneumoniae, Staphylococcus species, or Haemophilus influenzae .
In lower respiratory tract infections, amoxicillin maintains its effectiveness against the same spectrum of organisms . The UK's National Institute for Health and Care Excellence recommends amoxicillin as the preferred first-line treatment for community-acquired pneumonia in adults, either as monotherapy for mild to moderate disease or in combination with a macrolide for more severe cases . Research suggests that amoxicillin is as effective as broader-spectrum combinations (such as co-amoxiclav) for hospitalized pneumonia patients, regardless of disease severity .
Genitourinary and Skin Infections
Amoxicillin effectively treats genitourinary tract infections caused by susceptible (β-lactamase–negative) isolates of Escherichia coli, Proteus mirabilis, or Enterococcus faecalis . Similarly, it is indicated for skin and skin structure infections due to susceptible strains of Streptococcus species (α- and β-hemolytic isolates only), Staphylococcus species, or E. coli .
Helicobacter pylori Eradication
Amoxicillin serves as a cornerstone in the treatment of Helicobacter pylori infection, a major cause of peptic ulcer disease and gastric cancer . It is used in combination regimens, typically alongside a proton pump inhibitor and a second antibiotic, most commonly clarithromycin .
Two primary regimens are recommended:
-
Triple therapy: 1 gram amoxicillin, 500 mg clarithromycin, and 30 mg lansoprazole, all given twice daily for 14 days
-
Dual therapy: 1 gram amoxicillin and 30 mg lansoprazole, each given three times daily for 14 days
More recently, amoxicillin has been used with vonoprazan (a potassium-competitive acid blocker) and clarithromycin as a co-packaged triple therapy, or with vonoprazan alone as a dual therapy for H. pylori infection in adults .
Other Indications
Amoxicillin is indicated for several other infections, including Salmonella infections, Lyme disease, and chlamydial infections . It is also used for post-exposure prophylaxis following inhalational anthrax exposure to prevent disease progression . For any infection caused by Streptococcus pyogenes, treatment should continue for at least 10 days to prevent the development of acute rheumatic fever .
Dosage and Administration
General Dosing Guidelines
Amoxicillin dosing varies based on patient age, weight, and the infection being treated. To minimize gastrointestinal intolerance, administration should coincide with the start of a meal . Treatment generally continues for 48 to 72 hours beyond symptom resolution or evidence of bacterial eradication .
For adults and pediatric patients weighing more than 40 kg, standard dosing ranges from 750 to 1750 mg/day, divided into doses administered every 8 to 12 hours . The following table summarizes dosing recommendations by infection type and severity:
Infection | Severity | Adults and Pediatric Patients >40 kg | Pediatric Patients <40 kg |
---|---|---|---|
Ear/Nose/Throat | Mild/Moderate | 500 mg every 12h or 250 mg every 8h | 25 mg/kg/day q12h or 20 mg/kg/day q8h |
Ear/Nose/Throat | Severe | 875 mg every 12h or 500 mg every 8h | 45 mg/kg/day q12h |
Lower Respiratory Tract | Mild/Moderate or Severe | 875 mg every 12h or 500 mg every 8h | 45 mg/kg/day q12h |
Special Populations
Pediatric patients over 3 months of age but weighing less than 40 kg typically receive 20 to 45 mg/kg/day divided into doses administered every 8 to 12 hours, with specific dosing determined by infection severity . For neonates and infants aged 3 months or younger, the recommended upper dose is 30 mg/kg/day divided every 12 hours, reflecting their incompletely developed renal function .
Renal Function | Dosage Regimen |
---|---|
GFR 10 to 30 mL/min | 500 mg or 250 mg every 12 hours, depending on infection severity |
GFR less than 10 mL/min | 500 mg or 250 mg every 24 hours, depending on infection severity |
Hemodialysis | 500 mg or 250 mg every 24 hours, plus additional dose during and after dialysis |
Antimicrobial Resistance
Mechanisms of Resistance
The primary mechanism of bacterial resistance to amoxicillin is the production of β-lactamase enzymes capable of hydrolyzing the β-lactam ring, rendering the antibiotic inactive . To overcome this limitation, amoxicillin is often combined with clavulanic acid, a β-lactamase inhibitor, particularly for infections potentially involving β-lactamase-producing organisms .
Cross-resistance exists between amoxicillin and ampicillin, limiting therapeutic options in cases where resistance to either agent is present . Other resistance mechanisms may include alterations in penicillin-binding proteins, reducing amoxicillin's binding affinity, and changes in bacterial membrane permeability that restrict antibiotic entry.
Appropriate Use
To minimize the development of drug-resistant bacteria and maintain amoxicillin's effectiveness, prescribing guidelines emphasize that it should be used only to treat infections that are proven or strongly suspected to be caused by susceptible bacteria . Empiric therapy should be narrowed once pathogen identification and susceptibility results become available.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume